molecular formula C13H17ClFNO3 B1486050 4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride CAS No. 2206824-72-6

4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1486050
CAS No.: 2206824-72-6
M. Wt: 289.73 g/mol
InChI Key: IKXAJUBCPIVIAE-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a 4-fluoro-2-methylphenoxy group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-fluoro-2-methylphenol, is reacted with an appropriate halogenated piperidine derivative under basic conditions to form the phenoxy intermediate.

    Carboxylation: The phenoxy intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenoxy and piperidine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: A precursor in the synthesis of the target compound.

    4-(4-Fluoro-2-methylphenoxy)piperidine: A related compound with similar structural features.

    4-Fluoropyridine Derivatives: Compounds with fluorine substitution on a pyridine ring, used in similar applications.

Uniqueness

4-(4-Fluoro-2-methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3.ClH/c1-9-8-10(14)2-3-11(9)18-13(12(16)17)4-6-15-7-5-13;/h2-3,8,15H,4-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXAJUBCPIVIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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